Cancer/testis antigen 1 (123-137) is a peptide derived from the cancer/testis antigen gene 1B, also known as New York esophageal squamous cell carcinoma 1. This antigen belongs to a family of proteins that are primarily expressed in testicular germ cells and aberrantly expressed in various malignancies. The restricted expression pattern and immunogenic properties of cancer/testis antigens make them promising targets for cancer immunotherapy.
Cancer/testis antigen 1B was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with esophageal squamous cell carcinoma. It is located on the X chromosome at position Xq28 and consists of three exons spanning over 8 kilobases. The protein encoded by this gene, NY-ESO-1, has been extensively studied for its role in tumorigenesis and immune response.
Cancer/testis antigens are classified based on their expression patterns, which include:
The synthesis of cancer/testis antigen 1 (123-137) involves the production of the NY-ESO-1 protein, which can be achieved through several methods, including recombinant DNA technology. This process typically involves cloning the gene into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein production.
The gene encoding NY-ESO-1 is cloned into a suitable vector that allows for high-level expression. Following transformation, the host cells are cultured under conditions that promote protein synthesis. The protein is then purified using affinity chromatography techniques, which exploit specific interactions between the protein and a ligand attached to the chromatography medium.
The NY-ESO-1 protein consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure includes:
Structural predictions suggest that the N-terminal domain exhibits a flexible loop or turn conformation, while the C-terminal domain is characterized by a more restrained helical structure. This structural arrangement is crucial for its interaction with immune cells.
Cancer/testis antigen 1 (123-137) participates in various biochemical reactions within the immune system. It is recognized by T-cells, leading to an immune response against tumor cells expressing this antigen.
Upon recognition by T-cells, NY-ESO-1 can induce both humoral and cellular immune responses. The peptide can be presented by major histocompatibility complex class I molecules on the surface of antigen-presenting cells, facilitating T-cell activation and proliferation.
The mechanism of action for cancer/testis antigen 1 (123-137) primarily involves its role as an immunogenic target:
Studies have shown that high levels of NY-ESO-1 expression correlate with enhanced immune responses and can be used as a biomarker for monitoring treatment efficacy in cancer patients.
Relevant analyses indicate that post-translational modifications may affect both solubility and immunogenicity, influencing its potential as a therapeutic target.
Cancer/testis antigen 1 (123-137) has significant applications in cancer research and therapy:
NY-ESO-1 was discovered in 1997 by Chen et al. using serological analysis of recombinant cDNA expression libraries (SEREX) from an esophageal squamous cell carcinoma patient. The name "New York Esophageal Squamous Cell Carcinoma-1" (NY-ESO-1) reflects its origin [1] [7]. Concurrently, the gene encoding this antigen was mapped to chromosome Xq28 and designated CTAG1B (Cancer/Testis Antigen 1B) by the Human Gene Nomenclature Committee [1]. This locus harbors a duplicated region containing the nearly identical CTAG1A gene, though NY-ESO-1 immunogenicity is primarily attributed to CTAG1B [7]. Initial characterization revealed spontaneous humoral and cytotoxic T-cell responses against NY-ESO-1 in melanoma patients, establishing it as one of the most immunogenic cancer-testis antigens identified [2] [6].
NY-ESO-1 belongs to the CT-X subgroup of cancer-testis antigens, characterized by X-chromosome localization and expression restricted to germ cells and placental tissues in physiological contexts. CT-X antigens are distinguished from non-X CTAs by their frequent re-expression in epithelial cancers and robust immunogenicity [2] [4]. Within the CT-X cluster at Xq28, NY-ESO-1 shares homology with LAGE-1 (CTAG2A), with both genes encoding highly similar proteins exhibiting identical expression patterns [1] [7].
Table 1: Classification and Expression Profile of NY-ESO-1
Classification Parameter | Characteristics |
---|---|
Gene Symbol | CTAG1B |
Chromosomal Location | Xq28 |
Protein Aliases | LAGE-2, CT6.1 |
Normal Tissue Expression | Testis (spermatogonia/primary spermatocytes), placenta |
Tumor Expression Frequency | Myxoid liposarcoma (89-100%), synovial sarcoma (80%), neuroblastoma (82%), melanoma (46%), ovarian cancer (43%), NSCLC (11.8%) |
Epigenetic Regulation | DNA demethylation, histone acetylation |
NY-ESO-1 expression exhibits tumor type-specific heterogeneity. High frequencies occur in mesenchymal malignancies like myxoid liposarcoma (89–100%) and synovial sarcoma (80%), while epithelial tumors such as non-small cell lung cancer (NSCLC) show lower prevalence (11.8%) [2] [9]. This expression correlates with advanced disease stages; for example, GAGE (another CT-X antigen) expression increases from 17.0% in stage I NSCLC to 35.8% in stage II-IIIa [9]. Unlike autosomal CTAs (e.g., SP17), which may exhibit low-level expression in somatic tissues, NY-ESO-1 maintains strict testis-restricted expression in normal adult tissues, minimizing risks of on-target, off-tumor toxicity in immunotherapy [4] [9].
The NY-ESO-1₋₁₂₃–₁₃₇ peptide (sequence: LKEFTVSGNILTIRL) constitutes a 15-amino acid fragment located in the C-terminal hydrophobic domain of the 18-kDa NY-ESO-1 protein. This region contains overlapping CD4+ T-cell epitopes presented by HLA-DRB1*04:01 and other MHC class II molecules [6].
Table 2: Biophysical and Immunological Characteristics of NY-ESO-1 (123-137)
Parameter | Value/Description |
---|---|
Amino Acid Sequence | LKEFTVSGNILTIRL |
Molecular Weight | 1704.02 g/mol |
Structural Domain | Hydrophobic C-terminal region with Pcc-1 domain |
MHC Restriction | HLA-DRB1*04:01 (primary), cross-reactive with HLA-DP alleles |
T-Cell Recognition | CD4+ T helper cells |
Immunogenicity Assays | IFN-γ ELISPOT, chromium release assays |
Key Residues | VSGNILTI (core binding motif) |
Biophysically, the peptide features a central core region (residues 127-134: VSGNILTI) critical for anchoring to the MHC class II binding groove. This core is flanked by N- and C-terminal extensions that influence TCR contact and stability [6] [8]. Structural analyses reveal that the hydrophobic residues Val¹²⁷, Ile¹³³, and Leu¹³⁴ form anchor pockets within the HLA-DR binding cleft, while Ser¹²⁸ and Asn¹²⁹ enable hydrogen bonding with TCR variable regions [6].
Functionally, NY-ESO-1₁₂₃–₁₃₇ elicits robust CD4+ T-cell responses characterized by:
The epitope’s significance extends beyond mere immunogenicity. Its presentation on dendritic cells enables priming of naïve T cells, while recognition on tumor cells facilitates direct cytolytic activity by CD4+ T cells. This dual functionality positions NY-ESO-1₁₂₃–₁₃₇ as a strategic component in multi-epitope cancer vaccines and adoptive T-cell therapies targeting NY-ESO-1-positive malignancies [4] [6].
Table 3: Cancer Types with Documented NY-ESO-1 (123-137) Immune Responses
Cancer Type | Evidence of Response |
---|---|
Melanoma | CD4+ T-cell clones lyse HLA-DR-matched tumor cells; association with tumor regression |
Synovial Sarcoma | Target for engineered TCR T-cell therapies in clinical trials |
Ovarian Cancer | Spontaneous CD4+ responses correlate with prolonged survival |
NSCLC | Inducible T-cell responses in HLA-DRB1*04:01+ patients |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8